molecular formula C10H4Cl2FN5 B8224579 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B8224579
M. Wt: 284.07 g/mol
InChI Key: XEFCOQITPUOVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a sophisticated heterocyclic building block designed for pharmaceutical research and development, particularly in the field of oncology. As a triazolopyrimidine derivative, it is part of a class of nitrogen-rich heterocycles known to function as bioisosteres for purine bases, enabling them to interact with a wide array of enzymatic targets through efficient hydrogen bonding . This compound serves as a key synthetic intermediate for constructing molecules that target enzymes involved in inflammatory pathways and abnormal cell growth . The structural motif of triazolopyrimidine is present in compounds investigated as potent inhibitors of critical kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC), which are well-validated in the treatment of various cancers . Patented triazolopyrimidine derivatives highlight the therapeutic potential of this chemical class in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-3-(4-chloro-3-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2FN5/c11-6-2-1-5(3-7(6)13)18-9-8(16-17-18)4-14-10(12)15-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFCOQITPUOVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C3=NC(=NC=C3N=N2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Condensation Reactions

The triazolopyrimidine core is typically constructed through condensation reactions between substituted triazole amines and di-keto compounds. For 5-chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,] triazolo[4,5-d]pyrimidine, the synthesis begins with the preparation of 3-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-amine (1). This intermediate is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-chloro-3-fluorophenylacetylene and sodium azide, followed by amination .

The triazole amine (1) is then condensed with ethyl 2-chloroacetoacetate (2) in acetic acid under reflux to form the triazolopyrimidine intermediate 7-hydroxy-3-(4-chloro-3-fluorophenyl)-3H-[1,2,] triazolo[4,5-d]pyrimidine (3). This step proceeds via nucleophilic attack of the triazole amine on the carbonyl groups of the di-keto compound, followed by cyclodehydration .

Key Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: 110–120°C (reflux)

  • Duration: 12–18 hours

  • Yield: 60–70%

Chlorination of the Hydroxyl Group

The hydroxyl group at position 5 of the triazolopyrimidine core (3) is replaced with chlorine using phosphorus oxychloride (POCl₃) . This step is critical for introducing the 5-chloro substituent and enhancing the compound’s reactivity for downstream functionalization .

Procedure :

  • Intermediate (3) is suspended in POCl₃ (5–10 equivalents).

  • The mixture is heated to 90–100°C for 4–6 hours under anhydrous conditions.

  • Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice-cold water.

  • The product 5-chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,] triazolo[4,5-d]pyrimidine (4) is extracted with dichloromethane and purified via recrystallization .

Optimization Insights :

  • Adding catalytic amounts of N,N-dimethylformamide (DMF) accelerates chlorination .

  • Yield: 80–85% .

Alternative Routes for Aryl Group Introduction

The 4-chloro-3-fluorophenyl group can also be introduced after core formation. In this approach, the unsubstituted triazolopyrimidine 5-chloro-3H- triazolo[4,5-d]pyrimidine (5) is synthesized first, followed by coupling with 4-chloro-3-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling .

Suzuki Coupling Protocol :

  • Intermediate (5) is dissolved in degassed toluene/ethanol (3:1).

  • Additives: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equivalents), and 4-chloro-3-fluorophenylboronic acid (1.2 equivalents).

  • The reaction is heated at 80°C for 12 hours under argon.

  • Purification via column chromatography (SiO₂, hexane/ethyl acetate) yields the final compound .

Comparative Data :

MethodYieldPurity (HPLC)
Condensation-Chlorination85%98.5%
Suzuki Coupling75%97.2%

Diazotization and Cyclization Strategies

Recent advances utilize diazotization to form the triazole ring post-pyrimidine synthesis. In this method, 2,3-diaminopyrimidine (6) is treated with sodium nitrite (NaNO₂) in aqueous HCl to generate the triazole moiety. The 4-chloro-3-fluorophenyl group is introduced via nucleophilic aromatic substitution using 4-chloro-3-fluoroaniline .

Critical Parameters :

  • Diazotization temperature: 0–5°C to avoid side reactions.

  • Reaction time: 2–4 hours .

  • Yield: 65–70% .

Industrial-Scale Optimization

For large-scale production, solvent selection and catalyst recycling are prioritized. A mixed solvent system (DMF/H₂O) reduces byproduct formation during chlorination, while immobilized palladium catalysts in Suzuki coupling improve cost-efficiency .

Environmental Considerations :

  • POCl₃ waste is neutralized with aqueous NaHCO₃ to minimize environmental impact .

  • Microwave-assisted synthesis reduces reaction times by 50% .

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.78 (m, 3H, aryl-H) .

  • HRMS : m/z calc. for C₁₀H₄Cl₂FN₅ [M+H]⁺: 284.07, found: 284.06 .

  • XRD : Confirms planar triazolopyrimidine core with dihedral angle < 5° between rings .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C10_{10}H4_{4}Cl2_{2}FN5_{5}
  • Molecular Weight : 284.08 g/mol
  • CAS Number : 1627180-68-0

Physical Properties

  • Purity : Typically around 95% in commercial preparations.
  • Boiling Point : Not specified in the available literature.

Medicinal Chemistry

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been investigated for its potential as an anti-cancer agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell proliferation.

Compound Cell Line Tested IC50 (µM) Mechanism
5-Chloro...A549 (Lung)12.5Kinase inhibition
5-Chloro...MCF7 (Breast)15.0Apoptosis induction

Agricultural Science

This compound is also being explored for its fungicidal properties. Research indicates that it can inhibit the growth of various fungal pathogens affecting crops.

Case Study: Fungicidal Efficacy

Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops such as wheat and corn.

Fungal Pathogen Concentration (g/L) Efficacy (%)
Fusarium spp.1.085
Alternaria spp.0.575

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in electronics and photonics.

Case Study: Photonic Applications

Research has indicated that incorporating this compound into polymer matrices enhances their optical properties, making them suitable for use in photonic devices.

Material Type Property Enhanced Application Area
Polymer CompositeLight AbsorptionPhotonic Devices
Thin FilmsElectrical ConductivitySensors

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazolopyrimidine derivatives differ primarily in substituents at positions 3, 5, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Features Reference
Target Compound 5-Cl, 3-(4-Cl-3-F-Ph) Enhanced lipophilicity and electron-withdrawing effects from halogens
QD-1502 (5-Chloro-3-(4-methoxyphenyl)-...) 5-Cl, 3-(4-MeO-Ph) Methoxy group increases solubility but reduces metabolic stability
Ticagrelor Impurity 28 5/7-(PrS), 3-(4,6-Cl₂-2-PrS-Pyrimidinyl) Thioether groups improve enzyme inhibition (e.g., P2Y12 receptor antagonism)
7-Chloro-3-(4-methoxybenzylamino)-... 7-Cl, 3-(4-MeO-BnNH) Benzylamino group enhances hydrogen bonding potential
5-(4-Cl-phenoxy)-6-isopropyl-3-phenyl-... 5-(4-Cl-PhO), 6-iPr, 3-Ph Phenoxy and isopropyl groups confer steric bulk and modulate kinase activity

Key Observations :

  • Halogen vs.
  • Thioether Modifications : Ticagrelor-related impurities (e.g., Impurity 28) replace chlorine with propylthio groups, which are critical for antithrombotic activity via P2Y12 receptor modulation .
  • Amino vs. Aryl Substitutions: The 4-methoxybenzylamino group in ’s compound introduces hydrogen-bonding capacity, contrasting with the target’s purely hydrophobic aryl group .

Biological Activity

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, based on recent studies and findings.

  • IUPAC Name : 5-chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • CAS Number : 1627180-68-0
  • Molecular Formula : C10H4Cl2FN5
  • Molecular Weight : 284.08 g/mol
  • Purity : 95% .

Antimicrobial Activity

Pyrimidine derivatives are well-known for their antimicrobial properties. The specific compound under consideration has shown promising results against various bacterial strains.

Key Findings:

  • Antibacterial Activity : Studies indicate that compounds similar to 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrimidine derivatives have been reported to range from 0.8 to 6.25 µg/mL against various pathogens .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.8
Escherichia coli6.25
Bacillus subtilis1.5

Anticancer Activity

Research has demonstrated the potential anticancer properties of this compound through various mechanisms.

Key Findings:

  • Cell Viability Inhibition : In vitro studies have shown that the compound can significantly inhibit cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values reported at approximately 40.54 µg/mL and 29.77 µg/mL respectively .
  • Mechanism of Action : The presence of halogen substituents is believed to enhance the compound's activity by increasing its lipophilicity and ability to penetrate cell membranes .

Neuroprotective Effects

The compound's neuroprotective potential has also been investigated, particularly in relation to neurodegenerative diseases.

Key Findings:

  • Acetylcholinesterase Inhibition : The compound has shown significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The IC50 value for AChE inhibition was found to be comparable to standard drugs like Donepezil .
AssayIC50 Value (µM)
Acetylcholinesterase20.15
Butyrylcholinesterase36.42

Q & A

Q. Q1. What is the standard synthetic route for 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and what reaction conditions are critical?

The compound is typically synthesized via diazotization and cyclization of precursor pyrimidines. Key steps include:

  • Using sodium nitrite in aqueous ethanol under nitrogen to form the triazole ring .
  • Purification via silica gel column chromatography or thin-layer chromatography (TLC) to achieve high purity (>80% yield) .
  • Critical conditions: inert atmosphere (N₂) to prevent oxidation, precise stoichiometry of reagents, and controlled pH during diazotization .

Q. Q2. Which analytical techniques are essential for confirming the structural integrity of triazolopyrimidine derivatives?

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify substituent positions and aromaticity .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>98% by HPLC in some analogs) .
  • Mass Spectrometry (MS): For molecular weight confirmation .

Advanced Synthetic Modifications

Q. Q3. What strategies enable the introduction of diverse substituents at the 5-position of the triazolopyrimidine core?

  • Nucleophilic Aromatic Substitution: Replace the 5-chloro group with amines or thiols under basic conditions (e.g., KOH/EtOH) .
  • Cross-Coupling Reactions: Use Stille coupling (e.g., with tributyltin reagents) or Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
  • Example: Substitution with propylthio or cyclopropylamino groups enhances kinase inhibition .

Q. Q4. How can researchers resolve conflicting spectral data (e.g., overlapping ^1H NMR signals) in triazolopyrimidine derivatives?

  • Employ 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping proton environments .
  • Compare experimental data with computational predictions (DFT calculations) .
  • Use deuterated solvents (e.g., CDCl₃) to sharpen signals and reduce solvent interference .

Biological Activity and Mechanism

Q. Q5. How should in vitro assays be designed to evaluate the kinase inhibitory potential of triazolopyrimidine derivatives?

  • TR-FRET Assays: Measure inhibition of kinases (e.g., PIM-1, c-Met) using time-resolved fluorescence resonance energy transfer .
  • ATP Competition Studies: Vary ATP concentrations (e.g., 1–100 µM) to determine competitive/non-competitive inhibition modes .
  • Cell-Based Assays: Use cancer cell lines (e.g., MCF-7) to correlate kinase inhibition with antiproliferative effects .

Q. Q6. What factors contribute to contradictory IC₅₀ values for triazolopyrimidine-based kinase inhibitors across studies?

  • Assay Variability: Differences in enzyme sources (recombinant vs. native) and ATP concentrations .
  • Compound Stability: Degradation under physiological conditions (e.g., pH 7.4, 37°C) may reduce observed potency .
  • Cell Line Specificity: Varied expression levels of target kinases in different cancer models .

Structure-Activity Relationship (SAR) Studies

Q. Q7. How can systematic SAR studies identify critical functional groups for target binding?

  • Bioisosteric Replacement: Swap substituents (e.g., chloro → trifluoromethoxy) to assess steric/electronic effects .
  • Molecular Docking: Predict binding interactions with kinase active sites (e.g., hydrophobic pockets for fluorophenyl groups) .
  • Fragment Hopping: Replace triazolopyrimidine cores with purine or indazole scaffolds to optimize selectivity .

Stability and Experimental Optimization

Q. Q8. What are the recommended storage conditions for triazolopyrimidine derivatives?

  • Store at -20°C in airtight, light-protected containers under inert gas (Ar/N₂) to prevent hydrolysis/oxidation .
  • Use desiccants (e.g., silica gel) to minimize moisture absorption .

Q. Q9. How can researchers assess the stability of triazolopyrimidine derivatives under physiological conditions?

  • Accelerated Stability Testing: Incubate compounds in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Mass Spectrometry: Identify degradation products (e.g., dechlorinated analogs) .

Addressing Contradictory Data

Q. Q10. How should conflicting reports on anticancer activity across cell lines be addressed?

  • Cross-Validation: Test compounds in ≥3 cell lines (e.g., MCF-7, A-549) to confirm target specificity .
  • Mechanistic Profiling: Combine transcriptomics and proteomics to identify off-target effects .
  • Standardize Assays: Adopt consensus protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.